molecular formula C24H25ClN4O3S B2532029 N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1110971-60-2

N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2532029
CAS No.: 1110971-60-2
M. Wt: 485
InChI Key: ANEQLTSZJFBXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H25ClN4O3S and its molecular weight is 485. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

A key application of N-(3-chloro-2-methylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide-related compounds is in the realm of anticancer research. Studies have shown that certain derivatives of this compound exhibit potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma. These findings suggest that the compound and its derivatives could be promising candidates for developing new anticancer agents (Hafez & El-Gazzar, 2017).

Comparative Metabolism

The compound's derivatives have been studied for their metabolic profiles in human and rat liver microsomes. This research is crucial for understanding the metabolic pathways and potential toxicity of these compounds in different species. Such studies are instrumental in drug development, providing insights into how these compounds are processed in the body and their potential effects (Coleman, Linderman, Hodgson, & Rose, 2000).

Crystal Structure Analysis

Crystal structure analysis of related compounds has been conducted to understand their molecular conformation and interactions. This analysis is vital for drug design, as it helps in predicting how these compounds might interact with biological targets at the molecular level (Subasri et al., 2016).

Synthesis and Chemical Reactivity

Research has also focused on the synthesis and chemical reactivity of related compounds. Understanding the synthesis pathways and reactivity helps in the modification and optimization of these compounds for specific therapeutic applications. Such studies are fundamental in medicinal chemistry for the development of new drugs with improved efficacy and reduced side effects (Farouk, Ibrahim, & El-Gohary, 2021).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S/c1-15-18(25)7-5-8-19(15)26-22(30)14-33-24-27-20-10-11-29(13-17(20)23(31)28-24)12-16-6-3-4-9-21(16)32-2/h3-9H,10-14H2,1-2H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEQLTSZJFBXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=CC=C4OC)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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